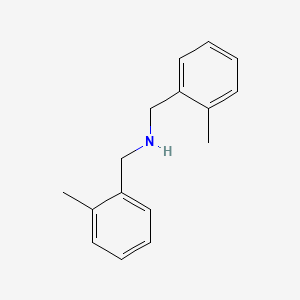

Bis-(2-methyl-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis-(2-methyl-benzyl)-amine: is an organic compound characterized by the presence of two 2-methylbenzyl groups attached to a central amine nitrogen atom. This compound is part of the broader class of benzylic amines, which are known for their versatile reactivity and applications in various fields of chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2-methyl-benzyl)-amine typically involves the reaction of 2-methylbenzyl chloride with ammonia or a primary amine under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This method ensures higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Bis-(2-methyl-benzyl)-amine can undergo oxidation reactions to form corresponding imines or nitriles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Substitution: Halides, alkoxides, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antiviral Agents

Research indicates that bis-(2-methyl-benzyl)-amine derivatives have been explored for their antiviral properties. A notable study demonstrated the synthesis of triazole derivatives using bis-amine compounds, which exhibited significant activity against hepatitis C virus (HCV) .

Case Study:

- Title: Synthesis and Biological Evaluation of Triazole Derivatives

- Findings: Compounds derived from this compound showed IC50 values in the low micromolar range against HCV, indicating potential as antiviral agents.

Anticancer Research

The compound has also been investigated for its potential in cancer therapy. N-benzyl-N-bis(2-haloethyl)amines have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines .

Case Study:

- Title: Evaluation of N-Benzyl-N-Bis(2-Haloethyl)amines in Cancer Chemotherapy

- Findings: Certain derivatives demonstrated promising cytotoxicity with IC50 values suggesting effectiveness comparable to established chemotherapeutics.

Coordination Chemistry

This compound serves as a ligand in the formation of metal complexes, which are crucial in catalysis and materials science. Its ability to form stable complexes with transition metals enhances its utility in various catalytic processes.

Synthesis of Metal Complexes

The coordination of this compound with metals such as copper and zinc has been extensively studied. These complexes have shown potential in catalyzing reactions such as oxidation and cross-coupling.

Data Table: Metal Complex Formation

| Metal | Complex Type | Yield (%) | Activity |

|---|---|---|---|

| Copper | Cu(this compound) | 85 | Catalytic oxidation |

| Zinc | Zn(this compound) | 90 | Cross-coupling reactions |

Material Science Applications

In material science, this compound is explored for its role in synthesizing polymeric materials and composites. Its amine functionality allows it to participate in polymerization processes, contributing to the development of advanced materials with enhanced properties.

Polymer Synthesis

The compound has been utilized in the synthesis of polyurethanes and other polymeric materials, where it acts as a chain extender or cross-linking agent.

Case Study:

- Title: Synthesis of Polyurethanes Using this compound

- Findings: The incorporation of this amine led to improved mechanical properties and thermal stability in the resulting polyurethanes.

Wirkmechanismus

The mechanism by which Bis-(2-methyl-benzyl)-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- Bis(4-methylbenzyl)amine

- Bis(3-methylbenzyl)amine

- Bis(2-chlorobenzyl)amine

Comparison: Bis-(2-methyl-benzyl)-amine is unique due to the presence of the 2-methyl group, which influences its steric and electronic properties. This structural feature can affect the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Eigenschaften

Molekularformel |

C16H19N |

|---|---|

Molekulargewicht |

225.33 g/mol |

IUPAC-Name |

1-(2-methylphenyl)-N-[(2-methylphenyl)methyl]methanamine |

InChI |

InChI=1S/C16H19N/c1-13-7-3-5-9-15(13)11-17-12-16-10-6-4-8-14(16)2/h3-10,17H,11-12H2,1-2H3 |

InChI-Schlüssel |

MVICRLYVKHTJPW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1CNCC2=CC=CC=C2C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.